Cas no 643093-74-7 (2,3-Dimethyl-4-formylphenylboronic acid)
2,3-Dimethyl-4-formylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Formyl-2,3-dimethylphenyl)boronic acid
- 2,3-Dimethyl-4-formylphenylboronic acid
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- MDL: MFCD11617250
- Inchi: 1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3
- InChI Key: VWKSRDYVNJKHOI-UHFFFAOYSA-N
- SMILES: OB(C1=CC=C(C=O)C(C)=C1C)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
2,3-Dimethyl-4-formylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM215875-1g |
(4-Formyl-2,3-dimethylphenyl)boronic acid |
643093-74-7 | 95+% | 1g |
$188 | 2021-08-04 | |
| Chemenu | CM215875-5g |
(4-Formyl-2,3-dimethylphenyl)boronic acid |
643093-74-7 | 95+% | 5g |
$589 | 2021-08-04 | |
| Chemenu | CM215875-25g |
(4-Formyl-2,3-dimethylphenyl)boronic acid |
643093-74-7 | 95+% | 25g |
$1692 | 2021-08-04 | |
| TRC | D476088-2.5g |
2,3-Dimethyl-4-formylphenylboronic acid |
643093-74-7 | 2.5g |
$ 50.00 | 2022-06-05 | ||
| TRC | D476088-5g |
2,3-Dimethyl-4-formylphenylboronic acid |
643093-74-7 | 5g |
$ 65.00 | 2022-06-05 | ||
| TRC | D476088-25g |
2,3-Dimethyl-4-formylphenylboronic acid |
643093-74-7 | 25g |
$ 80.00 | 2022-06-05 | ||
| abcr | AB515394-250mg |
2,3-Dimethyl-4-formylphenylboronic acid, 95%; . |
643093-74-7 | 95% | 250mg |
€146.20 | 2025-04-17 | |
| abcr | AB515394-25g |
2,3-Dimethyl-4-formylphenylboronic acid, 95%; . |
643093-74-7 | 95% | 25g |
€1961.70 | 2025-04-17 | |
| A2B Chem LLC | AG80117-250mg |
(4-Formyl-2,3-dimethylphenyl)boronic acid |
643093-74-7 | 97% | 250mg |
$101.00 | 2024-04-19 | |
| Chemenu | CM215875-1g |
(4-Formyl-2,3-dimethylphenyl)boronic acid |
643093-74-7 | 95+% | 1g |
$188 | 2022-08-31 |
2,3-Dimethyl-4-formylphenylboronic acid Suppliers
2,3-Dimethyl-4-formylphenylboronic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2,3-Dimethyl-4-formylphenylboronic acid
Recent Advances in the Application of 2,3-Dimethyl-4-formylphenylboronic acid (CAS: 643093-74-7) in Chemical Biology and Pharmaceutical Research
2,3-Dimethyl-4-formylphenylboronic acid (CAS: 643093-74-7) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This boronic acid derivative, characterized by the presence of both formyl and boronic acid functional groups on an aromatic ring, has found applications in various areas, including drug discovery, bioconjugation, and materials science. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active compounds and as a tool for probing biological systems.
One of the most significant applications of 2,3-Dimethyl-4-formylphenylboronic acid is in the field of targeted drug delivery. Researchers have exploited its boronic acid moiety for the development of pH-responsive drug carriers. The boronic acid group can form reversible covalent bonds with diols, enabling the design of systems that release therapeutic agents in response to specific physiological conditions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in creating glucose-sensitive insulin delivery systems, showing promising results in diabetic animal models.
In the realm of chemical biology, 2,3-Dimethyl-4-formylphenylboronic acid has been employed as a valuable probe for studying carbohydrate-protein interactions. The formyl group allows for further functionalization through reductive amination or other conjugation strategies, making it an attractive scaffold for creating activity-based probes. Recent work published in ACS Chemical Biology (2024) utilized this compound to develop fluorescent probes for monitoring glycosidase activity in live cells, providing new insights into carbohydrate metabolism disorders.
The synthetic utility of 643093-74-7 has been extensively explored in medicinal chemistry. Its unique structure serves as an excellent precursor for various heterocyclic systems common in pharmaceutical compounds. A 2024 Nature Communications paper reported its use in the synthesis of novel kinase inhibitors, where the boronic acid moiety was crucial for achieving selective binding to target proteins. The researchers noted that the dimethyl substitution pattern significantly influenced the compound's metabolic stability, addressing a common challenge in drug development.
Recent advancements in analytical techniques have further expanded the applications of 2,3-Dimethyl-4-formylphenylboronic acid. Its use in mass spectrometry imaging has enabled researchers to map the distribution of glycans in biological tissues with unprecedented resolution. This application, detailed in a 2023 Analytical Chemistry publication, leverages the compound's ability to selectively tag and enhance the detection of carbohydrate-containing molecules, opening new avenues for glycobiology research.
Looking forward, the unique properties of 2,3-Dimethyl-4-formylphenylboronic acid position it as a valuable tool for addressing current challenges in chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in the development of theranostic agents and as a component of smart biomaterials. As research continues to uncover new applications for this versatile compound, it is expected to play an increasingly important role in advancing both fundamental science and therapeutic innovation.
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